Cas no 2229525-48-6 (2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol)

2,2-Difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol is a fluorinated heterocyclic alcohol with a molecular structure combining an oxazole ring and a difluoroethanol moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the oxazole ring contributes to its ability to participate in hydrogen bonding and π-stacking interactions. These properties make it suitable for applications in drug discovery, particularly in the development of bioactive molecules. Its synthetic utility is further underscored by its reactivity in nucleophilic substitution and cross-coupling reactions.
2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol structure
2229525-48-6 structure
商品名:2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol
CAS番号:2229525-48-6
MF:C5H5F2NO2
メガワット:149.095508337021
CID:5923240
PubChem ID:165631950

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol
    • EN300-1959028
    • 2229525-48-6
    • インチ: 1S/C5H5F2NO2/c6-5(7,2-9)4-1-8-3-10-4/h1,3,9H,2H2
    • InChIKey: KQOBQTBWPMTHTE-UHFFFAOYSA-N
    • ほほえんだ: FC(CO)(C1=CN=CO1)F

計算された属性

  • せいみつぶんしりょう: 149.02883473g/mol
  • どういたいしつりょう: 149.02883473g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 120
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 46.3Ų

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1959028-0.25g
2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol
2229525-48-6
0.25g
$1420.0 2023-09-17
Enamine
EN300-1959028-10.0g
2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol
2229525-48-6
10g
$6635.0 2023-06-03
Enamine
EN300-1959028-0.1g
2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol
2229525-48-6
0.1g
$1357.0 2023-09-17
Enamine
EN300-1959028-10g
2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol
2229525-48-6
10g
$6635.0 2023-09-17
Enamine
EN300-1959028-5g
2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol
2229525-48-6
5g
$4475.0 2023-09-17
Enamine
EN300-1959028-5.0g
2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol
2229525-48-6
5g
$4475.0 2023-06-03
Enamine
EN300-1959028-1.0g
2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol
2229525-48-6
1g
$1543.0 2023-06-03
Enamine
EN300-1959028-0.5g
2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol
2229525-48-6
0.5g
$1482.0 2023-09-17
Enamine
EN300-1959028-1g
2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol
2229525-48-6
1g
$1543.0 2023-09-17
Enamine
EN300-1959028-2.5g
2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol
2229525-48-6
2.5g
$3025.0 2023-09-17

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol 関連文献

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-olに関する追加情報

Research Briefing on 2,2-Difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol (CAS: 2229525-48-6): Recent Advances and Applications in Chemical Biology and Pharmaceuticals

The compound 2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol (CAS: 2229525-48-6) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The presence of both difluoro and oxazole moieties in this molecule offers distinct advantages in terms of metabolic stability and target binding affinity, making it an attractive subject for further investigation.

Recent studies have demonstrated that 2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol serves as a versatile intermediate in the synthesis of more complex bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry reported its use as a key building block in the development of novel kinase inhibitors, showing particular promise in targeting aberrant signaling pathways in cancer. The difluoroethanol moiety appears to enhance membrane permeability while maintaining favorable pharmacokinetic properties, addressing a common challenge in small-molecule drug development.

Structural-activity relationship (SAR) studies have revealed that modifications to the oxazole ring of 2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol can significantly influence its biological activity. Research teams at several major pharmaceutical companies have incorporated this scaffold into their drug discovery pipelines, particularly for infectious diseases and inflammatory conditions. The compound's ability to participate in hydrogen bonding through its hydroxyl group while maintaining metabolic stability via the difluoro substitution has been identified as a key factor in its therapeutic potential.

From a synthetic chemistry perspective, novel routes to 2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol have been developed that improve yield and scalability. A recent patent application (WO2023051234) describes an efficient three-step synthesis from commercially available starting materials, addressing previous challenges in large-scale production. This advancement is particularly significant as it enables more extensive preclinical evaluation of derivatives based on this core structure.

In the realm of chemical biology, researchers have utilized 2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorine atoms serve as useful NMR handles, while the oxazole ring participates in π-stacking interactions with aromatic amino acids. These properties have made it valuable for fragment-based drug discovery approaches, as demonstrated in several recent high-profile studies.

Looking forward, the unique properties of 2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol position it as an important tool in medicinal chemistry and drug discovery. Current research efforts are focusing on expanding its applications to targeted protein degradation (PROTACs) and covalent inhibitor design. As understanding of its pharmacological profile continues to grow, this compound is likely to play an increasingly significant role in the development of next-generation therapeutics across multiple disease areas.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.